Structural feature evolution – from fluids to the solid phase – and crystal morphology study of LASSBio 1601: a cyclohexyl-N-acylhydrazone derivative†
RSC Advances Pub Date: 2015-04-27 DOI: 10.1039/C5RA02696B
Abstract
LASSBio-1601, a cyclohexyl-N-acylhydrazone derivative, was synthesized as part of a research program to develop a series of anti-inflammatory and analgesic compounds. A complete knowledge of the structure, including stereochemistry, is essential to lead optimization in drug discovery. In this work different techniques were used to obtain detailed information on the evolution of the structural characteristics of this compound from fluids to the solid state, in order to shed some light on the conformation of the molecule in different physical states. By quoting the aforementioned structural analysis, a crystal morphology prediction, compared with the experimentally inferred SEM images, has been performed to analyze potentially alternative routes useful for pharmaceutical tableting.
![Graphical abstract: Structural feature evolution – from fluids to the solid phase – and crystal morphology study of LASSBio 1601: a cyclohexyl-N-acylhydrazone derivative](http://scimg.chem960.com/usr/1/C5RA02696B.jpg)
![Structural feature evolution – from fluids to the solid phase – and crystal morphology study of LASSBio 1601: a cyclohexyl-N-acylhydrazone derivative†](https://scimg.chem960.com/usr/1/C5RA02696B.jpg)
Recommended Literature
- [1] Front cover
- [2] High mechanical strength bioactive wollastonite bioceramics sintered from nanofibers
- [3] Detection of the tetrahedral reaction intermediate of the reaction of acetyl chloride with ethanol in microdroplets via laser desorption/ionization tandem mass spectrometry†
- [4] Organic chemistry
- [5] Fabrication of artificial toroid nanostructures by modified β-sheet peptides†
- [6] Observation of two-step nucleation in methanehydrates†
- [7] Virtual and augmented reality immersive molecular simulations: general discussion
- [8] Direct synthesis of hydrogen peroxide with no ionic halides in solution
- [9] In silico prediction of annihilators for triplet–triplet annihilation upconversion via auxiliary-field quantum Monte Carlo†
- [10] Au–Ir nanoalloy nucleation during the gas-phase condensation: a comprehensive MD study including different effects†